
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N'-PHENYLACETYL-HYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE is a complex organic compound with the molecular formula C21H21N3O4 and a molecular weight of 379.419. This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the quinoline core .
Scientific Research Applications
4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit certain enzymes, interfere with DNA replication, or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE
- 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENOXYACETYL-HYDRAZIDE
- 4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-CHLOROACETYL-HYDRAZIDE
Uniqueness
The presence of the phenylacetyl-hydrazide group, for example, may enhance its biological activity or alter its chemical reactivity compared to other derivatives .
Properties
CAS No. |
353252-99-0 |
|---|---|
Molecular Formula |
C21H21N3O4 |
Molecular Weight |
379.4g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N'-(2-phenylacetyl)-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H21N3O4/c1-2-12-24-16-11-7-6-10-15(16)19(26)18(21(24)28)20(27)23-22-17(25)13-14-8-4-3-5-9-14/h3-11,26H,2,12-13H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
QPRJYGJTTUTJBJ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


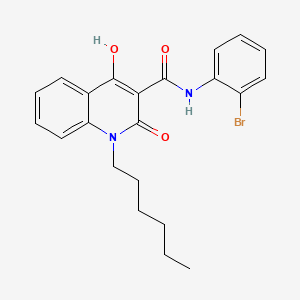
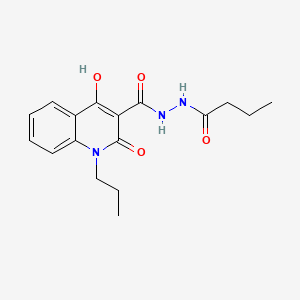
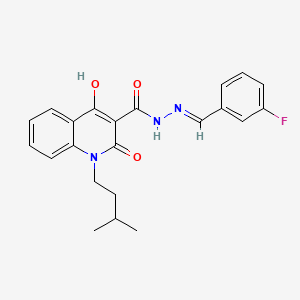
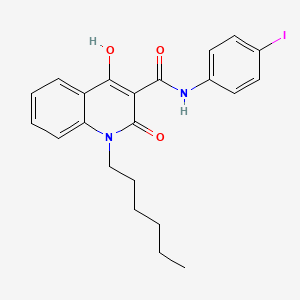

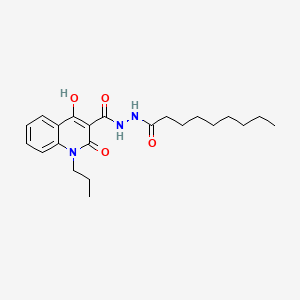
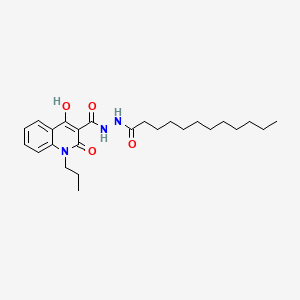
![4-hydroxy-N'-[(3-methylphenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604509.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione trioxime](/img/structure/B604511.png)
![3-(9H-carbazol-9-yl)-N'-[(2-hydroxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B604512.png)
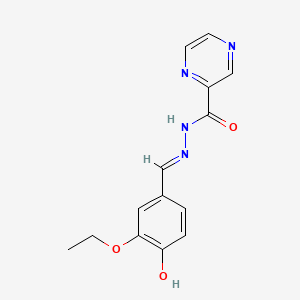
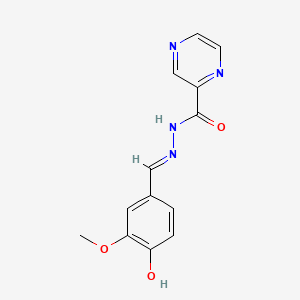
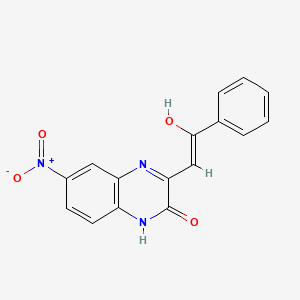
![5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B604518.png)
